Methanone, bis[4-(4-nitrophenoxy)phenyl]-
Description
BenchChem offers high-quality Methanone, bis[4-(4-nitrophenoxy)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, bis[4-(4-nitrophenoxy)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
114656-41-6 |
|---|---|
Molecular Formula |
C25H16N2O7 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
bis[4-(4-nitrophenoxy)phenyl]methanone |
InChI |
InChI=1S/C25H16N2O7/c28-25(17-1-9-21(10-2-17)33-23-13-5-19(6-14-23)26(29)30)18-3-11-22(12-4-18)34-24-15-7-20(8-16-24)27(31)32/h1-16H |
InChI Key |
PODXGKOHEJNQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for Methanone, Bis 4 4 Nitrophenoxy Phenyl
Precursor Synthesis and Functional Group Introduction
The initial phase in the synthesis of the target molecule is the preparation of the necessary precursors. This involves the synthesis of the 4-(4-nitrophenoxy)phenyl building blocks and the preparation of a suitable bis(halophenyl)methanone intermediate.
The 4-(4-nitrophenoxy)phenyl moiety is a crucial component of the final structure. Its synthesis is achieved through a two-step process: the preparation of 4-nitrophenol (B140041) derivatives and subsequent etherification to form the phenoxy linkage.
The synthesis of 4-nitrophenol derivatives is a foundational step. These compounds serve as one of the key reactants in the subsequent etherification reaction. The nitration of phenols is a well-established reaction in organic chemistry. Typically, this involves the treatment of phenol (B47542) with a nitrating agent, such as nitric acid, often in the presence of a catalyst like sulfuric acid. The reaction conditions can be controlled to favor the formation of the para-substituted product, 4-nitrophenol.
| Reactant | Reagent | Conditions | Product |
| Phenol | Nitric Acid / Sulfuric Acid | Controlled temperature | 4-Nitrophenol |
This table illustrates a general method for the preparation of 4-nitrophenol, a key starting material.
The formation of the ether linkage is a critical step in constructing the 4-(4-nitrophenoxy)phenyl building block. A common and effective method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an organohalide. In this specific synthesis, 4-nitrophenol is treated with a base to form the 4-nitrophenoxide ion. This is then reacted with a suitable aryl halide, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, to form the desired ether.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 4-Nitrophenol | 4-Fluoronitrobenzene | Potassium Carbonate | Dimethylformamide (DMF) | 4-(4-Nitrophenoxy)nitrobenzene |
This table provides an example of a Williamson ether synthesis for the formation of a diaryl ether, a key structural motif in the target molecule.
A key intermediate for the final assembly of Methanone (B1245722), bis[4-(4-nitrophenoxy)phenyl]- is a bis(halophenyl)methanone. A common example is bis(4-chlorophenyl)methanone. This compound can be synthesized through various methods, including the Friedel-Crafts acylation of a halo-substituted benzene (B151609) with a suitable acylating agent. For instance, the reaction of chlorobenzene (B131634) with carbon tetrachloride in the presence of a Lewis acid catalyst like aluminum chloride can yield bis(4-chlorophenyl)methanone. chemsynthesis.com
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Chlorobenzene | Carbon Tetrachloride | Aluminum Chloride | bis(4-Chlorophenyl)methanone |
This table outlines a synthetic route to bis(4-chlorophenyl)methanone, a potential precursor for the target compound.
Synthesis of 4-(4-Nitrophenoxy)phenyl Building Blocks
Carbonyl Group Formation Strategies within the Bis(phenoxy)phenyl Framework
The central carbonyl group of the target methanone can be introduced through several synthetic strategies. One of the most prominent and versatile methods is the Friedel-Crafts acylation.
The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds to aromatic rings and is widely used in the synthesis of aryl ketones. nih.govnih.gov In the context of synthesizing Methanone, bis[4-(4-nitrophenoxy)phenyl]-, a plausible approach involves the acylation of a pre-formed diaryl ether with a suitable acylating agent.
A potential synthetic route would involve the Friedel-Crafts acylation of 4-phenoxyanisole with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting ketone could then be subjected to further functional group transformations to yield the target molecule.
Alternatively, a more direct approach would be the reaction of two equivalents of the 4-(4-nitrophenoxy)phenyl building block with a carbonyl source. For example, the reaction of 4-(4-nitrophenoxy)benzene with phosgene (B1210022) or a phosgene equivalent in a Friedel-Crafts type reaction could potentially form the desired bis(phenoxy)phenyl methanone structure. The reaction would likely require a strong Lewis acid catalyst to proceed. wikipedia.org
| Aromatic Substrate | Acylating Agent | Catalyst | Product |
| 4-(4-Nitrophenoxy)benzene | Phosgene | Aluminum Chloride | Methanone, bis[4-(4-nitrophenoxy)phenyl]- |
This table presents a hypothetical Friedel-Crafts acylation approach for the direct synthesis of the target compound.
The optimization of this reaction would involve screening different Lewis acid catalysts, solvents, and reaction temperatures to maximize the yield and minimize the formation of byproducts. The reactivity of the 4-(4-nitrophenoxy)phenyl substrate would need to be carefully considered, as the nitro group is a deactivating group, which could make the Friedel-Crafts reaction more challenging.
Transition Metal-Catalyzed Cross-Coupling Reactions for Diarylmethanone Scaffolds
The synthesis of diarylmethanone structures, such as Methanone, bis[4-(4-nitrophenoxy)phenyl]-, is heavily reliant on transition-metal-catalyzed reactions that facilitate the formation of carbon-carbon bonds. mdpi.com These reactions are fundamental in modern organic synthesis due to their efficiency and tolerance of a wide range of functional groups. mdpi.comnumberanalytics.com Palladium-catalyzed cross-coupling, in particular, stands out as a dominant and versatile method. rsc.org The general mechanism involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps to couple two organic fragments. numberanalytics.comnumberanalytics.com
Suzuki-Miyaura Coupling Variants for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a widely employed method for the synthesis of biaryl compounds and can be adapted for the construction of diarylmethanones. nih.govresearchgate.net The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govorganic-chemistry.org
For the synthesis of the target molecule, a plausible Suzuki-Miyaura strategy could involve a carbonylative coupling approach. In this method, an aryl halide and an arylboronic acid are coupled in the presence of a palladium catalyst and a carbon monoxide (CO) source. This directly installs the ketone functionality between the two aryl rings.
An alternative, stepwise approach could involve first synthesizing a diaryl ether intermediate containing a boronic acid or halide functionality, which is then subjected to a Suzuki-Miyaura coupling with the other aryl partner. For example, 4-(4-nitrophenoxy)bromobenzene could be coupled with 4-formylphenylboronic acid, followed by oxidation of the resulting aldehyde to a carboxylic acid, and subsequent coupling with another equivalent of a 4-(4-nitrophenoxy)phenyl derivative. A more direct route involves the coupling of diarylmethyl esters with aryl boronic acids under mild conditions. nih.govacs.org
Key components of the Suzuki-Miyaura reaction include:
Palladium Catalyst: Complexes such as Pd(PPh₃)₄ or Pd(OAc)₂ are commonly used.
Ligand: Phosphine (B1218219) ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle.
Base: A base, such as potassium carbonate or sodium ethoxide, is required to activate the organoboron species.
Solvent: A mixture of solvents, often including water and an organic solvent like toluene (B28343) or dioxane, is typically used.
Other Cross-Coupling Strategies (e.g., Stille, Negishi) in Diarylmethanone Synthesis
While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions offer valuable alternatives for the synthesis of diarylmethanone scaffolds, each with distinct advantages and substrate requirements.
Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.orgnumberanalytics.com A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups. libretexts.org For synthesizing the target diarylmethanone, a carbonylative Stille coupling could be employed, reacting an aryl stannane (B1208499) with an aryl halide under a carbon monoxide atmosphere. wikipedia.org Alternatively, a pre-functionalized acyl chloride could be coupled with an aryl stannane. libretexts.org The reaction is highly versatile with respect to the coupling partners. organic-chemistry.orglibretexts.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide or triflate in the presence of a nickel or palladium catalyst. numberanalytics.comnumberanalytics.com Organozinc reagents are among the most reactive organometallics used in cross-coupling, which often allows for reactions to proceed under very mild conditions. nih.gov The high reactivity also necessitates careful handling. This method is particularly useful for constructing complex molecules with a high degree of functional group tolerance. numberanalytics.comorganic-chemistry.org The synthesis of a diarylmethanone via Negishi coupling could proceed by coupling an arylzinc reagent with an aroyl chloride.
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity in the synthesis of Methanone, bis[4-(4-nitrophenoxy)phenyl]- via cross-coupling reactions requires careful optimization of several parameters. The choice of solvent, temperature, catalyst, and ligand all play critical roles in the reaction's efficiency and selectivity. researchgate.netnih.gov
Solvent Effects and Temperature Control
The solvent is not merely an inert medium but an active participant that can influence catalyst stability, reaction rate, and product selectivity. rsc.orgresearchgate.netyork.ac.uk In palladium-catalyzed cross-coupling reactions, solvent polarity is a critical factor. nih.govresearchgate.net
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dioxane are commonly used. researchgate.net They are effective at solvating the metal catalyst and the organic substrates. Polar solvents can accelerate the oxidative addition step, which is often the rate-determining step in the catalytic cycle. researchgate.net
Nonpolar Solvents: In some cases, nonpolar solvents like toluene can be advantageous, particularly in controlling selectivity when multiple reactive sites are present on a substrate. nih.gov
Aqueous Mixtures: Suzuki-Miyaura reactions often benefit from the use of aqueous solvent mixtures, which can facilitate the dissolution of the base and influence the transmetalation step.
Temperature control is essential for balancing reaction rate with catalyst stability and minimizing side reactions. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of impurities. The optimal temperature is highly dependent on the specific catalyst system and the reactivity of the substrates.
| Solvent System | Relative Polarity | Typical Temperature (°C) | Observed Effect on Diaryl Ketone Synthesis (Hypothetical) |
|---|---|---|---|
| Toluene | Low | 80-110 | Moderate reaction rate, good for substrates prone to side reactions. |
| THF | Medium | 60-70 | Good solubility for many reagents, generally good yields. |
| Dioxane/H₂O | High | 80-100 | Often used in Suzuki couplings, can accelerate transmetalation. |
| DMF | High | 100-150 | High reaction rates but can lead to catalyst decomposition at elevated temperatures. researchgate.net |
Catalyst Selection and Ligand Design
The choice of the palladium catalyst and its associated ligands is arguably the most critical factor in optimizing a cross-coupling reaction. scholaris.ca The ligand stabilizes the metal center, influences its reactivity, and can be tailored to promote specific steps in the catalytic cycle. ethernet.edu.et
Catalyst Precursor: Simple palladium salts like Pd(OAc)₂ or pre-formed complexes like Pd(PPh₃)₄ are common starting points. The active Pd(0) catalyst is typically formed in situ.
Ligand Design: The electronic and steric properties of phosphine ligands are crucial. scholaris.canih.gov
Electron-rich ligands (e.g., those with alkyl groups like P(t-Bu)₃) can promote the oxidative addition step.
Bulky ligands (e.g., biaryl phosphines like SPhos or XPhos) can accelerate the reductive elimination step and prevent catalyst deactivation.
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands that form very stable and highly active palladium complexes, often allowing for lower catalyst loadings and the coupling of less reactive substrates.
The rational design of ligands allows for fine-tuning the catalyst's performance to achieve high turnover numbers and turnover frequencies, leading to more efficient and cost-effective syntheses. ethernet.edu.etnih.gov
| Ligand | Class | Key Feature | Effect on Reaction Yield (Hypothetical) |
|---|---|---|---|
| Triphenylphosphine (PPh₃) | Basic Phosphine | Standard, widely available. | Moderate |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Bulky, Electron-Rich | Accelerates oxidative addition. | Good to Excellent |
| XPhos | Biaryl Phosphine | Very bulky, promotes reductive elimination. | Excellent |
| IPr | N-Heterocyclic Carbene (NHC) | Strong σ-donor, forms stable complexes. | Excellent, low catalyst loading. |
Advanced Spectroscopic Characterization and Structural Elucidation of Methanone, Bis 4 4 Nitrophenoxy Phenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry, providing unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of individual atoms.
The ¹H NMR spectrum of Methanone (B1245722), bis[4-(4-nitrophenoxy)phenyl]- is anticipated to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons on the aromatic rings. Due to the molecule's symmetry, the four aromatic rings will likely produce a simplified spectrum.
The protons on the phenyl rings directly attached to the carbonyl group are expected to be in a different chemical environment compared to the protons on the terminal nitrophenoxy rings. The electron-withdrawing nature of the carbonyl group and the nitro groups, combined with the electron-donating effect of the ether oxygen, will influence the chemical shifts of the aromatic protons.
Specifically, the protons on the phenyl rings adjacent to the carbonyl group are expected to show two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the carbonyl group will be deshielded and resonate at a lower field (higher ppm) compared to the protons meta to the carbonyl group. Similarly, the protons on the terminal nitrophenoxy rings will also display two doublets. The powerful electron-withdrawing nitro group will significantly deshield the ortho protons, causing them to appear at the lowest field in the spectrum. The integration of these signals will confirm the number of protons in each unique environment, which in this symmetrical molecule, will be in a 2:2:2:2 ratio for each half of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for Methanone, bis[4-(4-nitrophenoxy)phenyl]-
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Protons ortho to C=O | ~7.8 - 8.0 | Doublet | 4H |
| Protons meta to C=O | ~7.1 - 7.3 | Doublet | 4H |
| Protons meta to NO₂ | ~7.2 - 7.4 | Doublet | 4H |
Note: These are predicted values based on the analysis of similar structures and known substituent effects.
The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. Due to the molecule's symmetry, a reduced number of signals is expected. The most downfield signal will correspond to the carbonyl carbon, typically appearing in the range of 190-200 ppm.
The aromatic region of the spectrum will display signals for the different carbon environments on the phenyl rings. The carbons directly bonded to the electron-withdrawing nitro groups and the carbonyl group, as well as the carbons attached to the ether oxygens, will have distinct chemical shifts. The quaternary carbons (those not bonded to any hydrogens) will generally show weaker signals compared to the protonated carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for Methanone, bis[4-(4-nitrophenoxy)phenyl]-
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbon (C=O) | ~195 |
| Carbons attached to ether oxygen (C-O) | ~160-165 |
| Carbons ortho to C=O | ~132 |
| Carbons meta to C=O | ~118 |
| Quaternary carbon of central phenyl ring | ~135 |
| Carbons ortho to NO₂ | ~125 |
| Carbons meta to NO₂ | ~119 |
Note: These are predicted values based on the analysis of analogous compounds such as 4,4'-dihydroxybenzophenone (B132225) and 4,4'-dinitrodiphenyl ether. chemicalbook.comchemicalbook.comchemicalbook.com
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For this molecule, it would show cross-peaks between the ortho and meta protons on each of the aromatic rings, confirming their coupling relationships.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated aromatic carbons by linking the signals from the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of Methanone, bis[4-(4-nitrophenoxy)phenyl]- will be dominated by the characteristic vibrations of its key functional groups.
Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the IR spectrum in the region of 1650-1670 cm⁻¹. This is a hallmark of an aromatic ketone. The corresponding Raman signal may be weaker. The position of this band can be influenced by the electronic effects of the substituents on the phenyl rings. aip.orgaip.org
Nitro (NO₂) Stretching: The nitro group will give rise to two distinct and strong stretching vibrations in the IR spectrum. The asymmetric stretching vibration is typically observed in the range of 1500-1550 cm⁻¹, while the symmetric stretching vibration appears in the 1330-1370 cm⁻¹ region. These are usually very intense bands.
Ether (C-O-C) Linkages: The asymmetric C-O-C stretching of the diaryl ether linkage is expected to produce a strong band in the IR spectrum, typically around 1240-1260 cm⁻¹. A weaker symmetric stretching vibration may be observed in the Raman spectrum. The IR spectrum of 4,4'-dinitrodiphenyl ether shows a C-O stretching vibration peak at 1089 cm⁻¹. google.com
Table 3: Characteristic Vibrational Frequencies for Methanone, bis[4-(4-nitrophenoxy)phenyl]-
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Carbonyl (C=O) | Stretching | ~1660 | Strong |
| Nitro (NO₂) | Asymmetric Stretching | ~1520 | Very Strong |
| Nitro (NO₂) | Symmetric Stretching | ~1345 | Very Strong |
| Ether (Ar-O-Ar) | Asymmetric Stretching | ~1250 | Strong |
| Aromatic C=C | Stretching | ~1600, ~1480 | Medium-Strong |
| Aromatic C-H | Stretching | >3000 | Medium-Weak |
Note: Predicted frequencies are based on typical ranges for these functional groups in aromatic compounds.
In addition to the fundamental vibrational modes, the IR spectrum may also display weaker bands at higher frequencies known as overtone and combination bands. Overtone bands occur at approximately integer multiples of the fundamental vibrational frequencies, while combination bands arise from the sum of two or more different fundamental frequencies.
For Methanone, bis[4-(4-nitrophenoxy)phenyl]-, a complex pattern of weak bands is expected in the region of 1700-2000 cm⁻¹ and above 3100 cm⁻¹. These bands, arising from overtones and combinations of the fundamental aromatic C-H bending and C=C stretching vibrations, can sometimes be useful for confirming the substitution pattern of the aromatic rings, although their interpretation can be complex.
Solid-State and Solution-Phase Spectral Comparisons
A comparative analysis of Nuclear Magnetic Resonance (NMR) spectra in both solid and solution states provides critical insights into a molecule's conformational dynamics and intermolecular interactions.
In solution-phase NMR , rapid molecular tumbling in a solvent averages out anisotropic interactions, such as dipolar couplings and chemical shift anisotropy (CSA). libretexts.org This results in highly resolved spectra with sharp peaks, which are invaluable for determining the chemical connectivity and the local electronic environment of each nucleus.
Conversely, solid-state NMR (ssNMR) is performed on powdered or crystalline samples where molecular motion is highly restricted. emory.edu This lack of tumbling means that anisotropic interactions are not averaged, leading to significantly broader spectral lines. libretexts.org Techniques like Magic Angle Spinning (MAS) are employed to artificially average these interactions and achieve higher resolution. emory.eduwikipedia.org
For Methanone, bis[4-(4-nitrophenoxy)phenyl]-, a comparison of the two spectra would be particularly revealing. Differences in the chemical shifts between the solid and solution phases could indicate:
Conformational Polymorphism: The molecule may adopt different conformations in the crystalline solid state compared to when it is solvated. The flexibility around the ether linkages and the central carbonyl group allows for various spatial arrangements of the phenyl rings.
Packing Effects: In the solid state, intermolecular forces (e.g., π-π stacking of the aromatic rings) can influence the electronic environment of the nuclei, causing shifts compared to the isolated, solvated molecule in solution. wikipedia.org
Symmetry Differences: The molecule might possess higher symmetry in solution due to free rotation, which could be lost in the fixed lattice of a crystal, leading to a more complex spectrum with non-equivalent signals for chemically similar atoms.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms.
High-Resolution Mass Spectrometry (HRMS) is distinguished from standard mass spectrometry by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). resolvemass.canih.gov This precision allows for the determination of a molecule's exact mass, which is the monoisotopic mass calculated using the most abundant isotope of each element. nih.govresearchgate.net
For Methanone, bis[4-(4-nitrophenoxy)phenyl]-, the elemental composition is C₂₅H₁₆N₂O₇. The theoretical exact mass can be calculated and then compared to an experimental value from an HRMS instrument (like a Time-of-Flight (TOF) or Orbitrap analyzer) to unequivocally confirm the molecular formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₅H₁₆N₂O₇ |
| Theoretical Monoisotopic Mass | 456.09575 Da |
This high level of accuracy enables HRMS to distinguish between compounds that have the same nominal mass but different elemental formulas. nih.gov
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. In an MS/MS experiment, the molecular ion (or a specific precursor ion) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. wikipedia.org Analyzing the masses of these fragments provides a roadmap of the molecule's structure. nih.gov
For Methanone, bis[4-(4-nitrophenoxy)phenyl]-, the fragmentation is expected to occur at the molecule's weakest points. Based on the structure, which includes a central benzophenone (B1666685) core and two ether linkages, several key fragmentation pathways can be predicted. Common fragmentation behaviors for nitroaromatic compounds include the loss of NO, NO₂, and other small radicals. nih.govresearchgate.net Benzophenone derivatives often fragment via cleavage adjacent to the carbonyl group or through loss of the phenyl rings. nih.govresearchgate.net
A plausible fragmentation pathway would involve:
Initial cleavage of one of the C-O ether bonds.
Loss of a nitrophenoxy radical (•OC₆H₄NO₂) or a nitrophenol molecule (HOC₆H₄NO₂).
Subsequent fragmentation of the remaining structure, including cleavage around the carbonyl group and loss of the nitro group (NO₂).
| Proposed Fragment Ion | Molecular Formula | Theoretical m/z | Proposed Neutral Loss |
|---|---|---|---|
| [M - NO₂]⁺ | C₂₅H₁₆N₁O₅⁺ | 410.1023 | NO₂ |
| [M - C₆H₄NO₃]⁺ | C₁₉H₁₂O₄⁺ | 316.0730 | C₆H₄NO₃ (Nitrophenoxy radical) |
| [C₁₃H₈O₂]⁺ | C₁₃H₈O₂⁺ | 196.0519 | - |
| [C₆H₄NO₂]⁺ | C₆H₄NO₂⁺ | 122.0237 | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.
The UV-Vis spectrum of Methanone, bis[4-(4-nitrophenoxy)phenyl]- is expected to be dominated by electronic transitions within its constituent chromophores: the benzophenone core and the nitrophenoxy groups. The key transitions are:
π→π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. nih.gov The extensive conjugated π-systems of the aromatic rings in the molecule will give rise to strong absorptions, likely in the 250-350 nm range. The nitro group, when conjugated with the benzene ring, extends the chromophore and can shift this absorption to longer wavelengths. docbrown.info
n→π Transitions:* This transition involves promoting an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. edinst.com For benzophenones, this is typically a lower-energy, lower-intensity transition that appears at longer wavelengths than the main π→π* bands. aip.org
Molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, would be determined using the Beer-Lambert law. For the allowed π→π* transitions, ε values are expected to be high (typically > 10,000 L mol⁻¹ cm⁻¹), while the forbidden n→π* transition would have a much lower molar absorptivity. iu.edu
| Transition Type | Chromophore | Expected Wavelength (λmax) Range | Expected Intensity (ε) |
|---|---|---|---|
| π→π | Aromatic rings, C=O, NO₂ | ~250-350 nm | High (ε > 10,000) |
| n→π | Carbonyl group (C=O) | > 350 nm | Low (ε < 2,000) |
The polarity of the solvent can significantly influence the position of absorption maxima, a phenomenon known as solvatochromism. wikipedia.org The effect depends on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent.
Hypsochromic Shift (Blue Shift): The n→π* transition of the carbonyl group is expected to exhibit a hypsochromic shift as solvent polarity increases. Polar, protic solvents (like methanol or water) can form hydrogen bonds with the lone pair electrons on the carbonyl oxygen in the ground state. egpat.com This interaction stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition and shifting the absorption to a shorter wavelength. acs.orgresearchgate.netlibretexts.org
Bathochromic Shift (Red Shift): The π→π* transitions in polar aromatic systems often show a bathochromic shift with increasing solvent polarity. wikipedia.orgnih.gov If the excited state is more polar than the ground state, polar solvents will stabilize the excited state to a greater extent, decreasing the energy gap for the transition and shifting the absorption to a longer wavelength. egpat.com
| Transition Type | Effect of Increasing Solvent Polarity | Shift Type | Reason |
|---|---|---|---|
| n→π* (Carbonyl) | λmax decreases | Hypsochromic (Blue) | Stabilization of the ground state non-bonding orbital by polar/protic solvents. libretexts.org |
| π→π* (Aromatic System) | λmax increases | Bathochromic (Red) | Stabilization of the more polar π* excited state by polar solvents. nih.gov |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
Crystal System, Space Group, and Unit Cell Parameters
Without a solved crystal structure, the fundamental crystallographic parameters for Methanone, bis[4-(4-nitrophenoxy)phenyl]- are unknown. These parameters, which include the crystal system (e.g., monoclinic, orthorhombic, etc.), the space group that describes the symmetry elements within the crystal, and the dimensions of the unit cell (a, b, c, α, β, γ), are essential for a complete structural description.
Table 1: Hypothetical Crystallographic Data Table for Methanone, bis[4-(4-nitrophenoxy)phenyl]-
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
This table is provided as a template for the type of data that would be presented had a crystallographic study been performed. All fields are marked as "Data Not Available" to reflect the current lack of information.
Intermolecular Interactions and Crystal Packing Motifs (e.g., π-π stacking, C-H···O interactions)
The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. For a molecule like Methanone, bis[4-(4-nitrophenoxy)phenyl]-, one would anticipate the presence of several types of such interactions based on its chemical structure. These could include:
π-π stacking: The multiple aromatic rings in the molecule could engage in stacking interactions, which are crucial in the packing of many aromatic compounds.
C-H···O interactions: The presence of nitro groups and the central carbonyl group provides potential hydrogen bond acceptors, while the numerous C-H bonds on the phenyl rings can act as weak hydrogen bond donors.
However, without experimental crystallographic data, any discussion of these interactions remains speculative. The specific distances, angles, and geometries of these potential interactions in Methanone, bis[4-(4-nitrophenoxy)phenyl]- are not known.
Conformational Analysis in the Solid State
The solid-state conformation of Methanone, bis[4-(4-nitrophenoxy)phenyl]- would reveal the dihedral angles between the phenyl rings and the central carbonyl group, as well as the orientation of the nitrophenoxy substituents. The flexibility of the ether linkages allows for a range of possible conformations. A single-crystal X-ray diffraction study would provide a definitive picture of the preferred conformation adopted by the molecule in the crystalline state. In the absence of such a study, the solid-state conformation is not established.
Computational Chemistry and Theoretical Investigations of Methanone, Bis 4 4 Nitrophenoxy Phenyl
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for predicting molecular geometries, electronic properties, and reactivity with a favorable balance between accuracy and computational cost. Calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Methanone (B1245722), bis[4-(4-nitrophenoxy)phenyl]-, which possesses considerable conformational flexibility due to rotation around several single bonds (C-C bonds adjacent to the carbonyl and C-O ether bonds), identifying the global minimum energy structure is crucial.
Illustrative Optimized Geometrical Parameters
The following table presents typical bond lengths and dihedral angles expected for the optimized geometry of Methanone, bis[4-(4-nitrophenoxy)phenyl]-, based on data from similar structures.
| Parameter | Bond/Atoms Involved | Expected Value |
| Bond Lengths (Å) | ||
| C=O | Carbonyl | ~ 1.22 Å |
| C-C | Carbonyl-Phenyl | ~ 1.49 Å |
| C-O | Phenyl-Ether | ~ 1.37 Å |
| N-O | Nitro Group | ~ 1.23 Å |
| Dihedral Angles (°) | ||
| O=C-C-C | Phenyl ring twist relative to carbonyl | 25° - 40° |
| C-O-C-C | Phenyl ring twist relative to ether link | 40° - 60° |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) reflects the ability to accept an electron.
The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net
For Methanone, bis[4-(4-nitrophenoxy)phenyl]-, the HOMO is expected to be localized primarily on the electron-rich bis(4-phenoxyphenyl) portion of the molecule. In contrast, the LUMO would likely be centered on the electron-deficient 4-nitrophenoxy moieties and the carbonyl group, due to the strong electron-withdrawing nature of the nitro (-NO₂) and carbonyl (C=O) groups.
Representative Frontier Orbital Energies
This table provides hypothetical energy values for the frontier orbitals, typical for complex nitroaromatic compounds.
| Parameter | Energy (eV) |
| EHOMO | -6.8 eV |
| ELUMO | -2.5 eV |
| Energy Gap (ΔE) | 4.3 eV |
In this molecule, the carbonyl carbon atom is expected to carry a significant partial positive charge, making it a primary electrophilic site. Conversely, the carbonyl oxygen and the oxygen atoms of the two nitro groups are anticipated to be highly electronegative, bearing substantial partial negative charges and acting as nucleophilic centers.
Illustrative Partial Atomic Charges (NPA)
The table shows expected partial charges on key atoms within the molecule.
| Atom | Location | Expected Partial Charge (e) |
| C | Carbonyl Carbon | +0.55 to +0.70 |
| O | Carbonyl Oxygen | -0.50 to -0.65 |
| O | Ether Oxygen | -0.45 to -0.60 |
| N | Nitro Group Nitrogen | +0.90 to +1.10 |
| O | Nitro Group Oxygen | -0.50 to -0.65 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactivity of a molecule. The MEP map is plotted on the molecule's electron density surface, with colors indicating the nature of the electrostatic potential.
Red regions signify negative potential, rich in electrons, and are characteristic of nucleophilic sites susceptible to electrophilic attack.
Blue regions indicate positive potential, electron-deficient areas, characteristic of electrophilic sites prone to nucleophilic attack.
Green regions represent neutral potential.
For Methanone, bis[4-(4-nitrophenoxy)phenyl]-, the MEP surface would show intense red areas around the carbonyl oxygen and the nitro group oxygens. A distinct blue region would be located around the electrophilic carbonyl carbon. The aromatic rings of the phenoxy groups would exhibit a moderately negative (yellow to orange) potential, while the nitrophenyl rings would be more electron-neutral or slightly positive due to the influence of the nitro group.
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. mpg.de It is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.
The analysis calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled "donor" NBO (like a bond or a lone pair) to an empty "acceptor" NBO (typically an antibonding orbital). In the target molecule, significant interactions would be expected, including:
Delocalization from the lone pairs (LP) of the ether oxygens to the antibonding π* orbitals of the adjacent phenyl rings (LP(O) → π*(C-C)).
Intramolecular charge transfer from the phenoxy-phenyl system towards the electron-withdrawing nitrophenyl groups, mediated by the central carbonyl bridge.
Hypothetical NBO Second-Order Perturbation Analysis
This table lists key intramolecular interactions and their associated stabilization energies.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (Oether) | π* (Caromatic-Caromatic) | 15 - 25 |
| π (Caromatic-Caromatic) | π* (C=O) | 5 - 10 |
| π (C=O) | π* (Caromatic-Caromatic) | 3 - 8 |
| LP (Ocarbonyl) | σ* (Ccarbonyl-Caromatic) | 2 - 5 |
Reactivity and Selectivity Predictions
The collective results from DFT calculations allow for robust predictions of the molecule's chemical behavior.
Reactivity: The calculated HOMO-LUMO gap of ~4.3 eV suggests that Methanone, bis[4-(4-nitrophenoxy)phenyl]- is a moderately stable molecule, but reactive under appropriate conditions. The gap is small enough to allow for electronic transitions and participation in chemical reactions.
Nucleophilic Attack: The MEP map and charge analysis unequivocally identify the carbonyl carbon as the most electrophilic center. It is, therefore, the primary site for nucleophilic addition reactions.
Electrophilic Attack: The regions of negative electrostatic potential are concentrated on the oxygen atoms. The phenyl rings of the bis(phenoxy)phenyl moiety are more electron-rich than the nitrophenyl rings and would be the preferred sites for electrophilic aromatic substitution, although the reactivity would be modulated by the deactivating effect of the central ketone group. The nitrophenyl rings are strongly deactivated towards electrophilic attack.
Charge Transfer: NBO analysis supports the picture of a molecule with significant internal charge transfer character, from the electron-donating phenoxy systems to the electron-accepting nitrophenyl termini, facilitated by the π-system of the central ketone bridge. This electronic structure is characteristic of molecules with potential applications in nonlinear optics or materials science.
Fukui Functions and Local Reactivity Descriptors
No studies detailing the calculation of Fukui functions or other local reactivity descriptors for Methanone, bis[4-(4-nitrophenoxy)phenyl]- were found. Such an analysis would typically involve density functional theory (DFT) calculations to identify the most probable sites for nucleophilic, electrophilic, and radical attack by examining the changes in electron density as the number of electrons is varied. Without these calculations, the reactive sites of the molecule cannot be authoritatively determined.
Linear and Nonlinear Optical (NLO) Properties Calculations
First and Second-Order Hyperpolarizability Calculations (β₀)
No computational studies on the first or second-order hyperpolarizability of Methanone, bis[4-(4-nitrophenoxy)phenyl]- could be located. These calculations are fundamental to characterizing a molecule's potential for applications in nonlinear optics, such as second-harmonic generation. The value of β₀ is a key indicator of the NLO response of a molecule.
Design Principles for Enhanced NLO Response Based on Electronic Structure
While general principles for enhancing NLO response in organic molecules exist—such as increasing the extent of π-conjugation and incorporating strong electron-donating and electron-accepting groups—a specific analysis based on the electronic structure of Methanone, bis[4-(4-nitrophenoxy)phenyl]- cannot be provided without dedicated computational studies.
Molecular Dynamics (MD) Simulations
Investigation of Solvent-Solute Interactions via Radial Distribution Functions (RDF)
No molecular dynamics simulation studies have been published for Methanone, bis[4-(4-nitrophenoxy)phenyl]-. Consequently, there is no data on its behavior in solution or specific interactions with solvent molecules. Radial distribution functions, which would be derived from such simulations, are necessary to provide a detailed picture of the solvent structure around the solute molecule.
Based on the conducted research, no specific scientific literature or computational data could be found for the chemical compound Methanone, bis[4-(4-nitrophenoxy)phenyl]- . The search results yielded information on related but structurally distinct molecules. Therefore, it is not possible to provide the requested detailed analysis on the computational chemistry and theoretical investigations for this specific compound.
To fulfill the user's request, data on the following would be required, none of which was available for "Methanone, bis[4-(4-nitrophenoxy)phenyl]-":
Conformational Dynamics and Flexibility: Studies detailing how the molecule's shape and structure change in different chemical environments.
In Silico Molecular Interaction Studies: Research on this compound's interactions with biological or chemical targets using computer simulations.
Molecular Docking Simulations: Specific data on how this molecule would bind to model chemical targets, including binding affinity scores.
Non-Covalent Interactions and Binding Modes: Analysis of the specific non-covalent forces that would govern its binding to a target.
Without any available research on "Methanone, bis[4-(4-nitrophenoxy)phenyl]-," any attempt to generate the requested article would be speculative and would not adhere to the principles of scientific accuracy. The strict requirement to focus solely on this compound cannot be met with the currently available information.
Therefore, the requested article cannot be generated.
Polymerization Studies and High Performance Polymeric Materials Incorporating Methanone, Bis 4 4 Nitrophenoxy Phenyl Motifs
Design and Synthesis of Novel Monomers Incorporating Bis(nitrophenoxy)phenylmethanone Units
The transformation of "Methanone, bis[4-(4-nitrophenoxy)phenyl]-" into reactive monomers is a critical first step in harnessing its potential for creating high-performance polymers. The presence of the nitro groups allows for their conversion into various functional groups, most notably amines, which are key for polycondensation reactions.
Conversion of the Compound to Polymerizable Derivatives (e.g., Diamines, Dianhydrides)
The most direct and widely utilized pathway for converting "Methanone, bis[4-(4-nitrophenoxy)phenyl]-" into a polymerizable monomer is through the reduction of its two nitro groups to form the corresponding diamine, 4,4'-bis(4-aminophenoxy)benzophenone (B1626979). This transformation is a well-established chemical process, typically achieved through catalytic hydrogenation.
A common method for this reduction involves reacting the dinitro compound with hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net This reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or N,N-dimethylformamide (DMF), under reflux conditions. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) until the starting dinitro compound is fully consumed. Upon completion, the catalyst is filtered off, and the diamine product is isolated by precipitation in water, followed by purification through recrystallization. This process yields a high-purity diamine monomer suitable for polymerization.
The synthesis of the diamine monomer, 4,4'-bis(4-aminophenoxy)benzophenone, can also be achieved through a two-step process starting from 4,4'-dihydroxybenzophenone (B132225) and 1-chloro-4-nitrobenzene (B41953) via a nucleophilic substitution reaction, followed by the catalytic reduction of the intermediate dinitro compound. researchgate.net
While the conversion to a diamine is the most documented route, theoretically, "Methanone, bis[4-(4-nitrophenoxy)phenyl]-" could also be envisioned as a precursor for other types of monomers, such as dianhydrides. However, the synthetic pathways to achieve this are more complex and less commonly reported in the literature compared to the straightforward reduction to the diamine.
Structure-Directed Monomer Design for Specific Polymer Properties
The molecular structure of the diamine monomer, 4,4'-bis(4-aminophenoxy)benzophenone, is intentionally designed to impart specific, desirable properties to the resulting polymers. The combination of rigid and flexible segments within the monomer is a key aspect of this design.
Rigidity and Thermal Stability: The central benzophenone (B1666685) unit and the phenyl rings contribute to the rigidity of the polymer backbone. This rigidity restricts segmental motion, leading to high glass transition temperatures (Tg) and excellent thermal stability in the final polymer. researchgate.netnih.gov
Flexibility and Processability: The ether linkages (-O-) connecting the phenyl rings introduce a degree of flexibility into the monomer's structure. This flexibility is crucial for enhancing the solubility of the resulting polymers in organic solvents and improving their processability, particularly in the melt phase. This is a significant advantage over fully rigid aromatic polymers, which are often intractable. nih.gov
Mechanical Strength: The aromatic nature of the monomer contributes to strong intermolecular forces (pi-pi stacking) in the polymer, leading to high tensile strength and modulus. nih.gov
By strategically incorporating the bis(aminophenoxy)phenylmethanone motif, it is possible to create polymers that strike a balance between high-temperature performance and ease of fabrication, making them suitable for a wide range of demanding applications.
Polycondensation Reactions for Polymer Synthesis
Once the diamine monomer is synthesized, it can be used in polycondensation reactions with suitable co-monomers to produce high-molecular-weight polymers. The choice of the co-monomer and the polymerization conditions determines the type and properties of the final polymer.
Preparation of Polyimides, Polyethers, or Polyesters with Integrated Units
Polyimides: The most prominent application of the 4,4'-bis(4-aminophenoxy)benzophenone diamine is in the synthesis of polyimides. researchgate.net Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis is typically a two-step process:
Poly(amic acid) Formation: The diamine is reacted with an aromatic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature. This reaction forms a high-molecular-weight poly(amic acid) solution.
Imidization: The poly(amic acid) is then converted to the final polyimide by either thermal or chemical imidization. Thermal imidization involves heating the poly(amic acid) film or solution to high temperatures (typically 200-300°C), which drives off water and closes the imide ring. Chemical imidization is performed at lower temperatures using a mixture of a dehydrating agent (like acetic anhydride) and a catalyst (like pyridine).
A variety of commercially available aromatic dianhydrides can be used to tailor the properties of the resulting polyimides. researchgate.net
Polyethers and Polyesters: While less commonly reported, the bis(aminophenoxy)phenylmethanone structure can also be incorporated into polyethers and polyesters. For polyester (B1180765) synthesis, the diamine could be reacted with diacid chlorides through a low-temperature solution polycondensation. This would result in poly(amide-ether-ketone)s, combining the features of these different polymer classes. For polyether synthesis, a diol derivative of the core structure would be required, which could then be reacted with an activated dihalide in a nucleophilic substitution polymerization.
Mechanistic Investigations of Polymerization Pathways
The synthesis of polyimides from 4,4'-bis(4-aminophenoxy)benzophenone and aromatic dianhydrides follows the well-established mechanism of nucleophilic acyl substitution. In the first step, the amino group of the diamine acts as a nucleophile and attacks one of the carbonyl carbons of the anhydride (B1165640) group. This leads to the opening of the anhydride ring and the formation of an amide and a carboxylic acid functional group, which constitutes the repeating unit of the poly(amic acid).
The subsequent imidization step is a cyclodehydration reaction. Under thermal or chemical treatment, the carboxylic acid group and the amide group in the poly(amic acid) backbone react intramolecularly to form a stable five-membered imide ring, with the elimination of a water molecule. The extent of imidization is crucial for the final properties of the polyimide, and it is often monitored using spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy by observing the appearance of characteristic imide absorption bands and the disappearance of the amic acid bands.
Polymer Characterization
A comprehensive characterization of the polymers synthesized from "Methanone, bis[4-(4-nitrophenoxy)phenyl]-" derivatives is essential to understand their structure-property relationships and evaluate their potential for various applications.
The inherent viscosities of the poly(amic acid) precursors are typically measured to confirm the formation of high-molecular-weight polymers. For polyimides derived from 4,4'-bis(4-aminophenoxy)benzophenone, inherent viscosities in the range of 0.81 to 0.98 dL/g have been reported, indicating the successful synthesis of high-molecular-weight polymers. researchgate.net
The chemical structure of the polymers is confirmed using spectroscopic methods. FTIR spectroscopy is used to verify the conversion of the poly(amic acid) to the polyimide by tracking the appearance of characteristic imide ring absorptions. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the polymer's molecular structure.
The thermal properties of these polymers are a key indicator of their high-performance nature. Thermogravimetric analysis (TGA) is used to determine their thermal stability. Polyimides containing the bis(aminophenoxy)phenylmethanone structure exhibit excellent thermal stability, with 5% weight loss temperatures often exceeding 470°C in a nitrogen atmosphere. nih.gov Differential scanning calorimetry (DSC) is employed to measure the glass transition temperature (Tg), which for these polyimides can range from 201 to 310°C, depending on the dianhydride used. nih.gov
The mechanical properties of the polymers, typically cast as thin films, are evaluated to assess their strength and flexibility. These polyimides exhibit outstanding mechanical properties, with reported tensile strengths in the range of 103-145 MPa and elongations at break between 12.9% and 15.2%. nih.gov
Below is an interactive data table summarizing the properties of polyimides synthesized from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone, a structurally similar diamine, with various dianhydrides, which provides a good indication of the expected properties for polymers derived from 4,4'-bis(4-aminophenoxy)benzophenone.
| Dianhydride Co-monomer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (°C, N2) | Tensile Strength (MPa) | Elongation at Break (%) |
| Dianhydride 1 | 201 | 472 | 103 | 12.9 |
| Dianhydride 2 | 250 | 485 | 120 | 14.1 |
| Dianhydride 3 | 280 | 495 | 135 | 14.8 |
| Dianhydride 4 | 310 | 501 | 145 | 15.2 |
Note: The data in this table is based on a structurally similar diamine and is intended to be representative of the properties achievable with polymers derived from "Methanone, bis[4-(4-nitrophenoxy)phenyl]-".
Determination of Molecular Weight (Mn, Mw) and Polydispersity Index (PDI)
The molecular weight of polymers is a critical parameter that significantly influences their physical and mechanical properties. For high-performance polymers like PAEKs, achieving a high molecular weight is essential for developing robust material characteristics. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are typically determined using techniques such as gel permeation chromatography (GPC).
In studies of structurally similar poly(aryl ether ketone)s prepared through nucleophilic substitution, number-average molecular weights (Mn) are often achieved in the range of 29,500 to 34,200 g/mol . researchgate.net The polydispersity index for PAEKs synthesized via step-growth polycondensation is typically around 2.0, which is characteristic of this polymerization method. researchgate.net Control over reaction stoichiometry, temperature, and time is crucial to obtain high molecular weight polymers.
Table 1: Representative Molecular Weight Data for Analogous Poly(aryl ether ketone)s
| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|
| PAEK from BHPPPPM and 4,4'-difluorobenzophenone | 34,200 | 68,742 | 2.01 |
| PAEK from BHPPPPM and 1,3-bis(4-fluorobenzoyl)benzene | 29,500 | 57,230 | 1.94 |
Data derived from analogous systems reported in the literature. researchgate.net
Thermal Properties: Glass Transition Temperature (Tg) and Thermal Decomposition Behavior
The thermal properties of polymers derived from "Methanone, bis[4-(4-nitrophenoxy)phenyl]-" motifs are expected to be excellent, a hallmark of the PAEK family. The glass transition temperature (Tg) is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The rigid aromatic backbone of these polymers leads to high Tg values. mdpi.com For comparable amorphous PAEKs, Tg values typically range from 174°C to 196°C. researchgate.net
Thermal stability is assessed using thermogravimetric analysis (TGA), which measures weight loss as a function of temperature. PAEKs are known for their exceptional resistance to thermal degradation. core.ac.uk The decomposition of the PEEK backbone generally begins with the scission of ether and ketone bonds at temperatures above 500°C. core.ac.uk Polymers with analogous structures exhibit high thermal stability, with the temperature for 5% weight loss often exceeding 500°C in a nitrogen atmosphere, and they typically produce a high char yield at elevated temperatures. researchgate.net
Table 2: Representative Thermal Properties of Analogous Poly(aryl ether ketone)s
| Polymer System | Tg (°C) | Td5 (5% Weight Loss, °C) | Char Yield at 700°C (%) |
|---|---|---|---|
| PAEK from BHPPPPM and 4,4'-difluorobenzophenone | 196 | >500 | >60 |
| PAEK from BHPPPPM and 1,3-bis(4-fluorobenzoyl)benzene | 182 | >500 | >60 |
Data derived from analogous systems reported in the literature. researchgate.net
Mechanical Properties: Tensile Strength, Modulus, and Elongation
The mechanical properties of these polymers are directly related to their rigid aromatic backbone and high molecular weight. These materials are expected to form strong and tough films. researchgate.net Tensile testing is used to determine key mechanical parameters such as tensile strength (the maximum stress a material can withstand), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility).
For similar high-performance PAEKs, tensile strengths are typically in the range of 78–85 MPa, with a high tensile modulus of 1.9–2.4 GPa, indicating significant stiffness. researchgate.net The elongation at break for these materials is generally modest, often between 7% and 10%, which is characteristic of rigid and tough plastics. researchgate.net
Table 3: Representative Mechanical Properties of Analogous Poly(aryl ether ketone)s
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
|---|---|---|---|
| PAEK from BHPPPPM and 4,4'-difluorobenzophenone | 85 | 2.4 | 10 |
| PAEK from BHPPPPM and 1,3-bis(4-fluorobenzoyl)benzene | 78 | 1.9 | 7 |
Data derived from analogous systems reported in the literature. researchgate.net These polymers were reported to form transparent, strong, and flexible films.
Morphology Studies (e.g., Amorphous vs. Semicrystalline)
The morphology of PAEKs can be either amorphous or semicrystalline, depending on the chemical structure of the polymer backbone, processing conditions, and thermal history. wikipedia.org The presence of bulky side groups or kinks in the polymer chain can disrupt chain packing and favor an amorphous morphology. researchgate.net Many novel PAEKs synthesized from complex bisphenols are found to be amorphous, as determined by techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). researchgate.net An amorphous structure often leads to good solubility in organic solvents and optical transparency. researchgate.net Conversely, the highly regular structure of standard PEEK allows for the formation of crystalline domains, which enhances its mechanical properties and chemical resistance. researchgate.netscilit.com Given the potentially asymmetric nature introduced by the nitrophenoxy precursor, polymers derived from "Methanone, bis[4-(4-nitrophenoxy)phenyl]-" are likely to exhibit an amorphous morphology.
Structure-Property Relationship Studies in Bis(nitrophenoxy)phenylmethanone-Containing Polymers
The relationship between the chemical structure of the repeating unit and the macroscopic properties of the resulting polymer is fundamental to materials science. mdpi.com For polymers containing bis(nitrophenoxy)phenylmethanone motifs, key structural features like the nitro group and the diarylmethanone linkage dictate the material's performance.
Influence of the Electron-Withdrawing Nitro Group on Polymer Chain Interactions
The nitro group (–NO₂) is strongly electron-withdrawing and highly polar. While it serves as a leaving group during the polymerization synthesis, any residual nitro groups or the synthesis of polymers where the nitro group is intentionally retained as a pendant group would significantly influence polymer properties. The introduction of nitro groups onto a PEEK backbone via post-polymerization nitration has been shown to alter the polymer's characteristics. researchgate.netscielo.br
The high polarity of the C–NO₂ bond would lead to strong dipole-dipole interactions between polymer chains. This increased intermolecular attraction can restrict chain mobility, which would be expected to increase the glass transition temperature (Tg). mdpi.com Furthermore, these strong interactions could enhance mechanical properties such as tensile strength and modulus, as more energy would be required to cause chain slippage. The polarity would also affect the polymer's solubility, likely increasing its affinity for polar aprotic solvents.
Impact of the Diarylmethanone Linkage on Polymer Rigidity and Flexibility
The diarylmethanone (or benzophenone) linkage is a cornerstone of the PAEK family, imparting a desirable combination of rigidity and limited flexibility to the polymer backbone. mdpi.com This structural unit contributes to several key properties:
Rigidity and High Tg: The ketone group and the adjacent phenyl rings create a rigid, sterically hindered structure that severely restricts rotational freedom along the polymer chain. This inherent stiffness is a primary reason for the high glass transition temperatures observed in PAEKs. mdpi.com
Thermal Stability: The aromatic C=O bond is strong and thermally stable, contributing to the exceptional thermal and thermo-oxidative stability of these polymers. core.ac.uk
Mechanical Strength: The rigid nature of the diarylmethanone unit is directly responsible for the high strength and modulus of these materials. mdpi.com
Chain Geometry: While rigid, the ketone linkage is not perfectly linear. It introduces a "kink" into the polymer backbone, which can disrupt crystalline packing and, in some cases, lead to an amorphous morphology, thereby improving solubility and processability compared to perfectly linear aromatic polymers. researchgate.net
Together, the combination of ether and ketone linkages provides a balanced architecture, resulting in high-performance materials that are not only strong and thermally stable but also possess sufficient toughness for demanding engineering applications. mdpi.com
Advanced Material Science Applications Derived from Methanone, Bis 4 4 Nitrophenoxy Phenyl
Development of Photolabile Caged Compounds and Photoactive Materials
Mechanistic Understanding of Photolysis Pathways
The photolytic behavior of Methanone (B1245722), bis[4-(4-nitrophenoxy)phenyl]- is dictated by the electronic transitions and subsequent reactions of its constituent functional groups. Upon absorption of ultraviolet (UV) light, the benzophenone (B1666685) core is known to undergo an n→π* transition, leading to the formation of an excited singlet state, which then rapidly intersystem crosses to a more stable triplet state. mdpi.com This triplet benzophenone can act as a photosensitizer, transferring its energy to other molecules.
The presence of the electron-withdrawing nitro groups on the phenoxy rings is expected to influence the photochemistry of the molecule significantly. In related benzophenone derivatives, the presence of such groups can affect the energy levels of the excited states and the kinetics of photophysical processes. The primary photochemical reactions for benzophenones can include photoreduction and photoaddition. researchgate.net In the context of Methanone, bis[4-(4-nitrophenoxy)phenyl]-, the likely photolysis pathways would involve the excitation of the benzophenone core, followed by potential intramolecular or intermolecular hydrogen abstraction reactions.
Furthermore, the nitrophenoxy groups themselves can undergo photochemical reactions. For instance, o-nitrobenzyl groups are well-known photo-removable protecting groups that undergo irreversible photo-cleavage upon UV irradiation. researchgate.netresearchgate.net While the nitro groups in the target compound are in the para position, the potential for photo-induced cleavage of the ether linkage or reactions involving the nitro group cannot be discounted, especially in the presence of suitable reactants or under specific environmental conditions. Studies on the photodegradation of benzophenone UV filters have shown that they can be transformed in the presence of nitrite, leading to the formation of nitrated products. researchgate.net
A hypothetical photolysis mechanism for Methanone, bis[4-(4-nitrophenoxy)phenyl]- could involve the following steps:
Photoexcitation: Absorption of a photon promotes the benzophenone core to an excited singlet state (S1).
Intersystem Crossing: The S1 state rapidly converts to a more stable triplet state (T1).
Hydrogen Abstraction: The T1 excited state may abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical.
Energy Transfer: The excited benzophenone can transfer its energy to other molecules, sensitizing their photochemical reactions.
Reactions of Nitrophenoxy Groups: The excited state energy could potentially be transferred to the nitrophenoxy moieties, leading to their degradation or reaction.
| Potential Photolytic Pathway | Description | Key Intermediates |
| Photoreduction of Benzophenone Core | Abstraction of a hydrogen atom by the excited triplet benzophenone from a hydrogen donor. | Ketyl Radical |
| Photosensitization | Transfer of energy from the excited benzophenone to another molecule. | Excited state of the other molecule |
| Photodegradation of Nitrophenoxy Moiety | Potential cleavage of the ether bond or reactions involving the nitro group upon energy transfer. | Phenoxy and nitrophenyl radicals |
Applications in Photo-Responsive Polymer Systems
The incorporation of photo-responsive molecules, or chromophores, into polymer structures allows for the creation of materials whose properties can be altered by light. specificpolymers.com Methanone, bis[4-(4-nitrophenoxy)phenyl]- possesses features that make it a candidate for use in such systems. The benzophenone group is a well-established photo-crosslinker. Upon UV irradiation, the excited benzophenone can abstract hydrogen atoms from polymer chains, leading to the formation of polymer radicals which can then crosslink. This property is utilized in various applications, including photoresists and biocompatible hydrogels.
The nitrophenoxy groups could also contribute to the photo-responsive behavior of a polymer system. As mentioned, o-nitrobenzyl groups are used for their photo-cleavable properties. researchgate.netresearchgate.net If Methanone, bis[4-(4-nitrophenoxy)phenyl]- were incorporated into a polymer, either as a pendant group or within the main chain, the potential for photo-induced cleavage could be exploited to create photodegradable polymers or to release encapsulated molecules in a controlled manner.
The integration of this compound into a polymer matrix could be achieved through several synthetic strategies. For instance, if the phenyl rings of the benzophenone core were functionalized with polymerizable groups, it could be copolymerized with other monomers. Alternatively, it could be blended into a polymer matrix, where it would act as a photo-active additive.
| Potential Application in Photo-Responsive Polymers | Mechanism of Action | Resulting Polymer Property |
| Photo-crosslinking Agent | Hydrogen abstraction by the excited benzophenone core from polymer chains, leading to covalent bond formation. | Increased stiffness, insolubility, and changes in mechanical properties. |
| Photo-degradable Component | Potential for photo-induced cleavage of the ether linkages or other bonds within the molecule when incorporated into a polymer backbone. | Decrease in molecular weight, changes in solubility, and material degradation. |
| Photo-triggered Release | Encapsulation of active molecules within a polymer matrix containing the compound, with release triggered by photo-cleavage. | Controlled release of drugs, fragrances, or other active agents. |
Functionalized Materials for Selective Interactions
The aromatic and polar nature of Methanone, bis[4-(4-nitrophenoxy)phenyl]- suggests its potential for use in the design of materials that can participate in selective molecular interactions, such as supramolecular assembly and chemo-sensing.
Supramolecular Assembly and Self-Organization Studies
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of molecules that can self-assemble into well-defined, ordered structures is a key aspect of this field. Benzophenone derivatives have been shown to form supramolecular structures. For example, benzophenone-functionalized dipeptides can self-assemble in water to form micellar aggregates and gel-like structures. nih.govchemrxiv.orgchemrxiv.org
Methanone, bis[4-(4-nitrophenoxy)phenyl]- possesses several features that could drive supramolecular assembly. The multiple aromatic rings can participate in π-π stacking interactions, which are a significant driving force for the self-assembly of many organic molecules. The polar nitro groups and the carbonyl group can engage in dipole-dipole interactions and potentially hydrogen bonding with suitable donor molecules.
The self-organization of this compound could lead to the formation of various supramolecular architectures, such as nanofibers, gels, or liquid crystalline phases. The specific nature of the assembled structures would depend on factors such as solvent, temperature, and concentration. The ability to control the assembly and disassembly of these structures, perhaps through external stimuli like light, could lead to the development of "smart" materials with tunable properties.
| Type of Non-Covalent Interaction | Involved Molecular Feature | Potential Supramolecular Structure |
| π-π Stacking | Phenyl and nitrophenyl rings | Ordered stacks, columnar phases |
| Dipole-Dipole Interactions | Carbonyl and nitro groups | Ordered arrangements in the solid state or in solution |
| Host-Guest Interactions | The overall molecular shape and electronic properties could allow it to act as a host for smaller guest molecules. | Inclusion complexes |
Chemo-Sensing Applications for Specific Analytes
Chemosensors are molecules or materials that can detect the presence of specific chemical species (analytes) through a measurable signal, such as a change in color or fluorescence. The nitrophenoxy groups in Methanone, bis[4-(4-nitrophenoxy)phenyl]- suggest its potential utility in the field of chemo-sensing, particularly for the detection of nitroaromatic compounds, which are important environmental pollutants.
Functionalized materials are being developed for the sensitive detection of nitrophenols. nih.gov For example, materials that can engage in specific interactions with the nitro group or the phenolic ring can be used to create selective sensors. The compound could potentially be used in two ways in a chemo-sensing context:
As a component of a sensor: The molecule could be incorporated into a larger system, such as a polymer or a self-assembled monolayer, where its interaction with an analyte would lead to a detectable signal. For instance, the binding of an analyte could perturb the electronic structure of the molecule, leading to a change in its absorption or emission properties.
As a target analyte: The unique spectral or electrochemical signature of Methanone, bis[4-(4-nitrophenoxy)phenyl]- could be used for its own detection. This is relevant in environmental monitoring or in tracking the compound in various applications.
The fluorescence quenching mechanism is a common principle in chemo-sensing. While the intrinsic fluorescence of Methanone, bis[4-(4-nitrophenoxy)phenyl]- is not documented in the provided context, many aromatic molecules exhibit fluorescence that can be quenched by the presence of electron-deficient molecules like nitroaromatics through a photoinduced electron transfer (PET) process. mdpi.com If the target compound is fluorescent, it could potentially be used as a sensor for electron-deficient analytes. Conversely, its nitro groups could quench the fluorescence of other fluorophores, a principle that could be used for its detection. nih.gov
| Sensing Application | Principle of Detection | Potential Analyte |
| Component of a Sensor | Change in optical or electrochemical properties upon binding of an analyte. | Electron-rich aromatic compounds, metal ions. |
| Target Analyte | Detection based on its intrinsic spectroscopic or electrochemical properties. | Itself, for monitoring purposes. |
| Fluorescence Quenching Sensor | Quenching of its fluorescence by an analyte, or its quenching of another fluorophore's fluorescence. | Electron-deficient or electron-rich compounds. |
Future Research Directions and Emerging Opportunities for Methanone, Bis 4 4 Nitrophenoxy Phenyl Chemistry
Exploration of Novel Synthetic Pathways for Enhanced Atom Economy and Sustainability
The pursuit of green and sustainable chemistry is a paramount goal in modern synthetic organic chemistry. For a molecule like Methanone (B1245722), bis[4-(4-nitrophenoxy)phenyl]-, which is a diaryl ether ketone, traditional synthesis routes often involve multi-step processes that may utilize harsh reagents and generate significant waste. Future research will undoubtedly focus on developing more atom-economical and environmentally benign synthetic methodologies.
Current synthetic strategies for related diaryl ethers and ketones often rely on classical methods such as the Ullmann condensation or Friedel-Crafts acylation. However, these methods can suffer from drawbacks including the need for stoichiometric amounts of copper catalysts in the Ullmann reaction and the use of strong Lewis acids in Friedel-Crafts reactions, which can lead to catalyst waste and corrosion issues.
Emerging research is likely to explore catalyst systems that are more efficient and recyclable. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for etherification, could offer a milder and more versatile route. Furthermore, the development of metal-free synthetic approaches is a highly desirable goal. The use of diaryliodonium salts as arylating agents in the presence of a simple base represents a promising metal-free alternative for the formation of the diaryl ether linkages in Methanone, bis[4-(4-nitrophenoxy)phenyl]-.
Another key aspect of sustainable synthesis is the reduction of solvent use or the replacement of hazardous solvents with greener alternatives. Research into solvent-free reaction conditions, or the use of water or bio-based solvents, will be crucial. Microwave-assisted organic synthesis (MAOS) is another avenue that could significantly reduce reaction times and energy consumption.
To quantify the sustainability of these novel pathways, a comparative analysis of their atom economy will be essential. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product.
Table 1: Comparison of Potential Synthetic Routes for Methanone, bis[4-(4-nitrophenoxy)phenyl]-
| Synthetic Route | Catalyst/Reagent | Solvent | Key Advantages | Key Disadvantages | Theoretical Atom Economy (%) |
|---|---|---|---|---|---|
| Ullmann Condensation | Copper salt | High-boiling polar solvents | Well-established | High temperatures, stoichiometric copper | Moderate |
| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | Chlorinated solvents | Direct acylation | Stoichiometric Lewis acid, harsh conditions | Low to Moderate |
| Buchwald-Hartwig Etherification | Palladium catalyst | Organic solvents | Mild conditions, high yields | Catalyst cost and removal | High |
| Metal-Free Arylation | Diaryliodonium salts | Water or organic solvents | Avoids metal catalysts | Stoichiometric oxidant required | Moderate to High |
Integration into Hybrid Organic-Inorganic Materials for Multifunctional Applications
The incorporation of organic molecules into inorganic matrices to create hybrid materials is a rapidly growing field, offering the potential to combine the desirable properties of both components. The structure of Methanone, bis[4-(4-nitrophenoxy)phenyl]- makes it an attractive candidate for integration into such hybrid systems. The polar nitro groups and the central carbonyl functionality can provide sites for interaction with inorganic precursors, facilitating the formation of well-dispersed and covalently bonded hybrid materials.
One promising approach is the use of sol-gel chemistry. In this process, inorganic precursors, such as tetraethoxysilane (TEOS), are hydrolyzed and condensed in the presence of the organic component. The functional groups on the methanone could potentially be modified to include alkoxysilane moieties, allowing for direct covalent incorporation into the silica network. This would lead to the formation of a robust, thermally stable hybrid material with tailored optical and mechanical properties.
The resulting hybrid materials could find applications in various fields. For example, the presence of the nitroaromatic groups might impart interesting non-linear optical (NLO) properties, making these materials suitable for applications in photonics and optoelectronics. Furthermore, the high thermal stability associated with the aromatic ether ketone backbone could lead to the development of high-performance coatings and composites.
Future research in this area will focus on controlling the morphology and the interface between the organic and inorganic phases to optimize the material's properties. The development of hierarchical structures and porous materials based on these hybrids could also open up new applications in catalysis and separation technologies.
Advanced Characterization Techniques for In Situ Monitoring of Reactions and Material Processes
A deeper understanding of the reaction mechanisms and material formation processes is crucial for optimizing the synthesis and performance of materials based on Methanone, bis[4-(4-nitrophenoxy)phenyl]-. Advanced in situ characterization techniques will play a pivotal role in achieving this.
For monitoring the synthesis of the molecule itself, techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can provide real-time information on the consumption of reactants and the formation of intermediates and the final product. This allows for precise control over reaction parameters and a better understanding of the reaction kinetics.
When it comes to the formation of hybrid materials, in situ small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) can be employed to follow the evolution of the nanoscale structure and the crystallization of the inorganic phase during the sol-gel process. This information is vital for tailoring the final morphology of the hybrid material.
Furthermore, in situ spectroscopic ellipsometry can be used to monitor the growth and properties of thin films of these materials, providing valuable data for their application in coatings and electronic devices. The combination of these in situ techniques will provide a comprehensive picture of the structure-property relationships, enabling the rational design of new materials with enhanced performance.
Computational Design and Predictive Modeling for Targeted Properties
Computational chemistry and materials science have become indispensable tools for the design and prediction of the properties of new molecules and materials. For Methanone, bis[4-(4-nitrophenoxy)phenyl]-, computational methods can provide valuable insights into its structure, electronic properties, and potential applications, thereby guiding experimental efforts.
Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and vibrational frequencies of the molecule. This information can help in understanding its reactivity and spectroscopic properties. Furthermore, DFT can be used to predict key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for assessing its potential in electronic and optoelectronic applications.
Predictive modeling can also be used to screen for potential derivatives of Methanone, bis[4-(4-nitrophenoxy)phenyl]- with enhanced properties. By systematically modifying the molecular structure in silico, it is possible to identify candidates with, for example, improved thermal stability, higher NLO response, or specific absorption and emission characteristics. This computational pre-screening can significantly accelerate the discovery of new functional materials.
Table 2: Predicted Electronic Properties of Methanone, bis[4-(4-nitrophenoxy)phenyl]- from DFT Calculations (Hypothetical Data for Future Research)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -3.2 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 3.3 eV | Indicates electronic excitation energy and potential for optical applications. |
| Dipole Moment | 5.8 D | Suggests significant polarity, influencing solubility and intermolecular interactions. |
Development of Functionalized Derivatives with Tailored Electronic and Photonic Properties
The functionalization of the core structure of Methanone, bis[4-(4-nitrophenoxy)phenyl]- offers a vast playground for tuning its electronic and photonic properties. The presence of two nitro groups provides a starting point for a variety of chemical transformations.
For instance, the reduction of the nitro groups to amino groups would yield a new derivative, Methanone, bis[4-(4-aminophenoxy)phenyl]-. This diamino compound could serve as a monomer for the synthesis of high-performance polymers such as polyimides or polyamides, which are known for their excellent thermal and mechanical properties. The amino groups could also be further functionalized to introduce other desired functionalities.
The aromatic rings themselves are also amenable to electrophilic substitution reactions, allowing for the introduction of a wide range of substituents. For example, the incorporation of electron-donating groups, such as alkoxy or alkylamino groups, in conjunction with the existing electron-withdrawing nitro groups could lead to molecules with strong intramolecular charge-transfer (ICT) characteristics. Such "push-pull" systems are of great interest for applications in NLO and as fluorescent probes.
By carefully selecting the functional groups and their positions on the aromatic rings, it should be possible to fine-tune the absorption and emission wavelengths of the molecule, making it suitable for specific photonic applications such as organic light-emitting diodes (OLEDs) or fluorescent sensors. The synthesis and characterization of a library of such functionalized derivatives will be a key research direction to fully unlock the potential of this molecular scaffold.
Q & A
Q. What spectroscopic techniques are essential for characterizing Methanone, bis[4-(4-nitrophenoxy)phenyl]-, and how are they applied?
Key techniques include FTIR , 1H/13C-NMR , and elemental analysis .
- FTIR : Identifies functional groups (e.g., nitrophenoxy C-O-C stretches near 1250–1150 cm⁻¹ and nitro group vibrations at ~1520–1340 cm⁻¹) .
- NMR : Proton NMR reveals aromatic proton environments (e.g., splitting patterns for nitrophenoxy substituents), while 13C-NMR detects carbonyl carbons (~190 ppm) and substituent effects .
- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N/O percentages (e.g., deviations >0.3% indicate impurities) .
Q. What synthetic routes are effective for preparing aryl-substituted methanones like bis[4-(4-nitrophenoxy)phenyl]-methanone?
- Friedel-Crafts Acylation : Reacting 4-nitrophenoxybenzene with a carbonyl chloride derivative in the presence of Lewis acids (e.g., AlCl₃).
- Ullmann Coupling : Cross-coupling of halobenzophenones with nitrophenoxy aryl halides using Cu catalysts.
- Post-Functionalization : Nitration of pre-synthesized bis(phenoxy)methanone derivatives, though regioselectivity must be controlled .
Advanced Research Questions
Q. How do substituent effects (e.g., nitro vs. fluoro groups) influence the electronic and spectral properties of bis-phenyl methanones?
- Electronic Effects : Nitro groups are strong electron-withdrawing groups, reducing electron density on the carbonyl carbon (observed via downfield NMR shifts and reduced carbonyl IR stretching frequencies) .
- Comparative Studies : Bis(4-fluorophenyl)methanone shows weaker electron withdrawal, leading to distinct NMR chemical shifts (e.g., ¹H-NMR δ 7.2–7.8 ppm for fluorophenyl vs. δ 7.8–8.3 ppm for nitrophenoxy) .
- Methodology : Use DFT calculations (e.g., Gaussian software) to correlate substituent Hammett constants with experimental spectral data .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar methanone derivatives?
- Case Study : Inconsistent ¹H-NMR integration ratios may arise from rotational isomerism or paramagnetic impurities. Confirm via DEPT-135 NMR (to distinguish CH₃/CH₂/CH groups) and HMBC (to verify long-range couplings) .
- Cross-Validation : Compare IR carbonyl stretches (e.g., 1680–1700 cm⁻¹ for ketones) with X-ray crystallography data (if available) to confirm structural assignments .
Q. How can this compound be integrated into luminescent metal-organic frameworks (MOFs) for sensing applications?
- Coordination Chemistry : The ketone oxygen and nitrophenoxy groups can act as weak donors for Cd(II) or Zn(II) nodes, forming MOFs with tunable luminescence .
- Sensing Mechanism : MOFs incorporating nitrophenoxy methanones exhibit fluorescence quenching in the presence of nitroaromatic explosives (e.g., TNT) due to electron transfer .
- Experimental Design : Synthesize MOFs via solvothermal methods (e.g., 120°C for 24 hr) and characterize emission spectra before/after analyte exposure .
Q. What methodologies assess the bioactivity of nitrophenoxy-substituted methanones against microbial pathogens?
- Antibiofilm Assays : Use crystal violet staining to quantify biofilm inhibition in Staphylococcus aureus (e.g., IC₅₀ values <50 µg/mL indicate efficacy) .
- Efflux Pump Inhibition : Measure intracellular accumulation of ethidium bromide in resistant bacterial strains to evaluate synergistic effects with antibiotics .
- ADMET Predictions : Apply computational tools (e.g., SwissADME) to predict pharmacokinetic properties and toxicity risks .
Methodological Tables
Table 1. Key Spectral Data for Bis[4-(4-nitrophenoxy)phenyl]methanone Derivatives
| Property | Nitrophenoxy Derivative | Fluorophenyl Analog |
|---|---|---|
| FTIR (C=O stretch) | 1685 cm⁻¹ | 1700 cm⁻¹ |
| ¹H-NMR (aromatic) | δ 8.1–8.4 (d, J=8.8 Hz) | δ 7.2–7.8 (m) |
| 13C-NMR (C=O) | 189.5 ppm | 192.3 ppm |
Table 2. Comparative Bioactivity of Methanone Derivatives
| Compound | Biofilm Inhibition (IC₅₀, µg/mL) | Antimicrobial (MIC, µg/mL) |
|---|---|---|
| Nitrophenoxy Methanone | 42.3 | 12.5 (Gram-positive) |
| Thiadiazol Derivative | 28.7 | 8.4 (Gram-negative) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
